molecular formula C20H14Cl2N2O4 B4588059 N,N'-bis(5-chloro-2-hydroxyphenyl)terephthalamide

N,N'-bis(5-chloro-2-hydroxyphenyl)terephthalamide

Cat. No.: B4588059
M. Wt: 417.2 g/mol
InChI Key: QORGPXATKVBYRB-UHFFFAOYSA-N
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Description

N,N'-bis(5-chloro-2-hydroxyphenyl)terephthalamide is a useful research compound. Its molecular formula is C20H14Cl2N2O4 and its molecular weight is 417.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0330623 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aminolysis of Polyethylene Terephthalate Waste

Shukla and Harad (2006) discussed the depolymerization of polyethylene terephthalate (PET) waste through aminolysis, producing bis(2-hydroxy ethylene)terephthalamide (BHETA) with high yields. This process is economically viable and has potential for further reactions to obtain useful products, using common and cheaply available chemicals as catalysts (Shukla & Harad, 2006).

Hydroxyl Radical Formation by Ultrasound

Fang, Mark, and Sonntag (1996) elucidated the chemistry underlying the terephthalate dosimeter, widely used in sonochemical studies. They studied the addition of OH radicals to terephthalate ions, leading to the formation of hydroxycyclohexadienyl radicals, which decay bimolecularly (Fang, Mark, & Sonntag, 1996).

Depolymerization of Waste Polyethylene Terephthalate

Xi, Lu, and Sun (2005) obtained the monomer bis(2-hydroxyethyl terephthalate) (BHET) with high purity and significant yield by depolymerizing waste PET. This study provides insights into the optimal conditions for the glycolysis reaction and the potential for recycling PET waste into valuable products (Xi, Lu, & Sun, 2005).

Synthesis and Bacteriostatic Activities of Bis(Thiourea) Derivatives

Halim and Ngaini (2016) synthesized a series of bis(thiourea) derivatives with varying chain lengths, demonstrating excellent bacteriostatic activity against Escherichia coli. This research highlights the potential of bis(thiourea) derivatives, similar in structure to N,N'-bis(5-chloro-2-hydroxyphenyl)terephthalamide, in antimicrobial applications (Halim & Ngaini, 2016).

Ion-Exchange Resins for Colorant Removal in Bis(hydroxyethyl) Terephthalate

Huang et al. (2021) investigated the use of ion-exchange resins for the decoloration of bis(hydroxyethyl) terephthalate (BHET) obtained from PET waste glycolysis. The study found that resin D201 showed outstanding performance in decoloration efficiency and retention rate of BHET, contributing to the industrialization of chemical recycling of PET (Huang et al., 2021).

Properties

IUPAC Name

1-N,4-N-bis(5-chloro-2-hydroxyphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O4/c21-13-5-7-17(25)15(9-13)23-19(27)11-1-2-12(4-3-11)20(28)24-16-10-14(22)6-8-18(16)26/h1-10,25-26H,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORGPXATKVBYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.